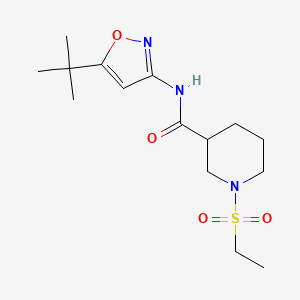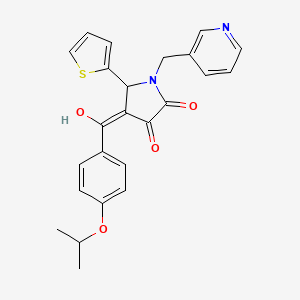![molecular formula C17H19Cl2N3O2 B5338744 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine, commonly known as DPM, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM is a morpholine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The exact mechanism of action of DPM is not fully understood. However, studies have shown that DPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DPM has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPM has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DPM can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). DPM has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in inflammation and cell damage. In addition, DPM has been shown to reduce the levels of prostaglandins, which are known to play a role in pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using DPM in lab experiments is its broad range of biological activities. DPM has been shown to exhibit anti-tumor, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of a range of diseases. However, one of the limitations of using DPM in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on DPM. One area of research could focus on the development of more efficient synthesis methods for DPM. Another area of research could focus on the identification of the exact mechanism of action of DPM. In addition, future research could focus on the development of DPM derivatives with improved solubility and bioavailability. Finally, future research could focus on the preclinical and clinical evaluation of DPM for the treatment of a range of diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DPM is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects. While the exact mechanism of action of DPM is not fully understood, studies have shown that DPM can inhibit the activity of COX-2 and NF-κB. There are several future directions for research on DPM, including the development of more efficient synthesis methods, the identification of the exact mechanism of action, and the evaluation of DPM for the treatment of a range of diseases.
合成法
The synthesis of DPM involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetonitrile with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(3,4-dichlorophenyl)butanoylhydrazine. The final step involves the reaction of this intermediate with morpholine to form DPM.
科学的研究の応用
DPM has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPM is its anti-tumor activity. Studies have shown that DPM can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. DPM has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
特性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(8-15(14)19)16-11-22(6-7-24-16)17(23)3-1-2-12-9-20-21-10-12/h4-5,8-10,16H,1-3,6-7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUISZQQKLDMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CNN=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![3-amino-6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5338686.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)
![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
